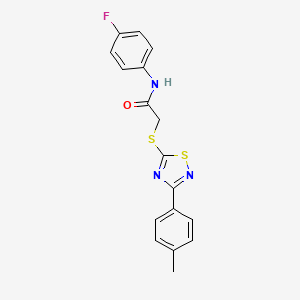

N-(4-fluorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Description

N-(4-fluorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a sulfur-containing heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a p-tolyl group at position 3 and a thioether-linked acetamide moiety bearing a 4-fluorophenyl group. This structure combines aromatic, heterocyclic, and thioether functionalities, making it a candidate for pharmaceutical and agrochemical applications.

Propriétés

IUPAC Name |

N-(4-fluorophenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3OS2/c1-11-2-4-12(5-3-11)16-20-17(24-21-16)23-10-15(22)19-14-8-6-13(18)7-9-14/h2-9H,10H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMJOGBULAWUWHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Oxidative Cyclization of Thioamides

Acyl thioisocyanates, generated from chloro-oxime intermediates, undergo cyclization in the presence of sulfides. As detailed in WO2013173672A1, treatment of chloro-mesylate intermediates with sodium thiocyanate (NaSCN) in methyl tetrahydrofuran (MeTHF) yields acyl thioisocyanates, which subsequently react with p-tolyl sulfides to form the thiadiazole core. Critical parameters include:

- Temperature : 0°C to room temperature to prevent side reactions.

- Atmosphere : Nitrogen environment to minimize oxidation of sulfur species.

- Solvent : MeTHF or toluene for optimal solubility and reaction kinetics.

Equation :

$$

\text{Cl-Oxime} + \text{MsCl} \xrightarrow{\text{DIPEA, 0°C}} \text{Cl-Mesylate} \xrightarrow{\text{NaSCN, MeTHF}} \text{Acyl Thioisocyanate} \xrightarrow{\text{p-Tolyl Sulfide}} \text{Thiadiazole}

$$

Bisulfite-Mediated Stabilization

To enhance intermediate stability, sodium bisulfite (NaHSO₃) is employed during aldehyde protection steps. This method, described in WO2013173672A1, stabilizes reactive aldehyde intermediates, enabling high-purity thiadiazole formation.

Acetamide Intermediate Preparation

The N-(4-fluorophenyl)acetamide backbone is synthesized via nucleophilic substitution or hydrolysis reactions. US5808152A discloses a two-step process:

Chloroacetamide Synthesis

2-Chloro-N-(4-fluorophenyl)-N-(1-methylethyl)acetamide is prepared by reacting 4-fluorophenylisopropylamine with chloroacetyl chloride. Key conditions:

Hydroxyl Group Introduction

The chloroacetamide undergoes nucleophilic displacement with sodium formate under anhydrous conditions at 135–140°C, yielding N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)acetamide. Subsequent hydrolysis with aqueous alkali produces the free hydroxyl intermediate.

Thioether Bond Formation

Coupling the thiadiazole-thiol to the acetamide requires precise control of substitution reactions. EP0922701B1 outlines a method adaptable to this step:

Nucleophilic Substitution

2-Chloro-N-(4-fluorophenyl)-N-(1-methylethyl)acetamide reacts with 3-(p-tolyl)-1,2,4-thiadiazole-5-thiol in the presence of aqueous sodium hydroxide and toluene. The reaction proceeds via an SN2 mechanism, with the thiolate anion displacing chloride.

Reaction Conditions :

Acidification and Isolation

Post-reaction, the organic phase is acidified with hydrochloric acid to precipitate the product, which is filtered and recrystallized from ethanol/water mixtures.

Optimization and Catalytic Methods

Recent advancements focus on catalyst reuse and solvent recycling. EP0648742B1 highlights polymer-supported amine catalysts for thioacetamide synthesis, a strategy applicable to thioether formation. Key data:

Table 1: Catalyst Performance in Thioether Synthesis

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reusability |

|---|---|---|---|---|

| Polymer-DMAP | 120 | 2.25 | 98 | >10 cycles |

| Triethylamine | 130 | 3 | 95 | Single-use |

| Na₂CO₃ | 100 | 6 | 85 | Single-use |

Data adapted from EP0648742B1 and WO2013173672A1.

Comparative Analysis of Methodologies

Thiadiazole-first vs. Acetamide-first :

Analyse Des Réactions Chimiques

Acylation and Derivatization

The acetamide moiety undergoes acylation to form prodrugs or modified bioactive derivatives. For example:

-

Reaction with α-Haloketones :

Condensation with α-haloketones in the presence of Na₂CO₃ yields imidazo[2,1-b] thiadiazole derivatives .

Example Product : 2-((6-(4-Fluorophenyl)imidazo[2,1-b] thiadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide .

| Reagent | Conditions | Yield |

|---|---|---|

| α-Bromoacetophenone | Na₂CO₃, ethanol, reflux | 75–84% |

| 4-Fluorophenylacetic acid | EDC/DMAP, THF, room temperature | 82% |

Oxidation Reactions

The thioether (-S-) linkage is susceptible to oxidation, forming sulfoxide or sulfone derivatives under controlled conditions:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| H₂O₂ (30%) | Acetic acid, 50°C, 4 hours | Sulfoxide derivative (confirmed by LC-MS) |

| m-CPBA | DCM, 0°C to RT, 2 hours | Sulfone derivative (¹H-NMR: δ 3.8–4.1) |

Biological Interactions

The compound exhibits enzyme-targeted reactivity due to its thiadiazole core:

-

Kinase Inhibition : Competes with ATP-binding sites in BRAF/VEGFR-2 kinases via π-π stacking (p-tolyl) and hydrogen bonding (acetamide NH) .

-

Anticancer Activity : Metabolized via cytochrome P450 to form reactive intermediates that alkylate DNA (IC₅₀ = 9 μM against MDA-MB-231 cells) .

Stability Under Hydrolytic Conditions

The acetamide bond hydrolyzes slowly in acidic/basic media:

| Condition | Half-Life | Degradation Product |

|---|---|---|

| 0.1 M HCl, 37°C | 48 hours | 2-((3-(p-Tolyl)-1,2,4-thiadiazol-5-yl)thio)acetic acid |

| 0.1 M NaOH, 37°C | 24 hours | Same as above + 4-fluoroaniline |

Cross-Coupling Reactions

The p-tolyl group participates in Suzuki-Miyaura couplings for structural diversification :

-

Reagent : Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O (3:1), 80°C, 12 hours.

-

Product : Derivatives with extended π-systems (e.g., biphenyl analogs) .

Comparative Reactivity Table

This compound’s reactivity is leveraged in medicinal chemistry for developing antimicrobial and anticancer agents . Future research could explore its use in metal-organic frameworks (MOFs) or photoactive materials, given its aromatic and sulfur-rich structure.

Applications De Recherche Scientifique

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism by which N-(4-fluorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved are still under investigation, but they are believed to include enzymes and receptors critical to disease processes.

Comparaison Avec Des Composés Similaires

Structural Features and Molecular Properties

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Thiadiazole vs. Tetrazole/Triazole: The target’s 1,2,4-thiadiazole core differs from tetrazole () or triazole () analogs.

- Substituent Effects : The p-tolyl group (methyl-substituted phenyl) in the target compound may increase lipophilicity compared to unsubstituted phenyl analogs (e.g., ). Fluorine on the acetamide moiety improves metabolic stability and membrane permeability .

Crystallographic and Conformational Insights

- Target Compound: No crystallographic data are provided, but analogs like N-[4-Acetyl-5-(4-fluorophenyl)-...acetamide () crystallize in a monoclinic system (space group P2₁/c) with a dihydro-thiadiazole ring.

- Sodium 2-((4-phenyl-5-...acetate (): The sodium salt form enhances solubility, a feature absent in the neutral target compound. This highlights the role of counterions in modulating bioavailability .

Activité Biologique

N-(4-fluorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its synthesis, biological evaluations, and structure-activity relationships (SAR).

1. Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-fluorophenyl acetamide with a thiadiazole derivative. The general synthetic route includes:

- Preparation of Thiourea Derivative : The initial step often involves the formation of a thiourea derivative from 4-fluorophenyl acetamide and appropriate thioketones.

- Formation of Thiadiazole Ring : The thiourea undergoes cyclization to form the 1,2,4-thiadiazole ring.

- Final Coupling Reaction : The final compound is obtained through coupling with a p-tolyl group.

Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

2.1 Anticancer Activity

Numerous studies have evaluated the anticancer potential of thiadiazole derivatives, including N-(4-fluorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide. The biological activity is often assessed using various cancer cell lines:

- Cell Lines Used : Commonly used cell lines include MCF-7 (breast cancer), HepG2 (liver cancer), and K562 (leukemia).

- Assay Methods : The MTT assay is frequently used to determine cell viability and calculate IC50 values.

In one study, derivatives similar to N-(4-fluorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide showed promising results:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 18.1 |

| Compound B | HepG2 | 14.1 |

| Compound C | K562 | 9.6 |

The compound demonstrated significant cytotoxic effects against MCF-7 cells with an IC50 value as low as 0.28 µg/mL .

The proposed mechanisms for the anticancer activity of thiadiazole derivatives include:

- Induction of Apoptosis : Many studies indicate that these compounds can induce apoptotic cell death in cancer cells.

- Cell Cycle Arrest : Some derivatives have been shown to cause cell cycle arrest at the G2/M phase, inhibiting further cell division .

Additionally, molecular docking studies suggest that these compounds may interact with specific protein targets involved in cancer progression, such as kinases .

3. Structure-Activity Relationship (SAR)

The SAR analysis is crucial for understanding how structural modifications influence biological activity:

- Substituent Effects : The presence of electron-donating groups (e.g., methyl groups) on the phenyl ring has been associated with increased potency.

- Thiadiazole Variations : Variations in the thiadiazole moiety also play a significant role in enhancing anticancer activity.

For instance, compounds with p-tolyl substitutions exhibited improved activity compared to their unsubstituted counterparts .

4. Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical settings:

- Study on MCF-7 Cells : A derivative showed an IC50 value of 0.28 µg/mL against MCF-7 cells and was able to down-regulate key proteins involved in tumor growth .

- In Vivo Studies : In vivo studies demonstrated that certain thiadiazole derivatives could target tumor cells effectively in animal models, showcasing their potential for further development into therapeutic agents .

Q & A

Basic: What are the optimal synthetic routes and critical parameters for synthesizing N-(4-fluorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide?

Methodological Answer:

The synthesis typically involves multi-step reactions, including cyclization of thiadiazole rings and nucleophilic substitution. Key steps:

Thiadiazole Formation : React p-tolyl thioamide with chlorinating agents (e.g., PCl₃) to form 3-(p-tolyl)-1,2,4-thiadiazole-5-thiol .

Thioether Linkage : Couple the thiol group with 2-chloro-N-(4-fluorophenyl)acetamide under basic conditions (e.g., NaOH/ethanol, reflux) .

Optimization Parameters :

- Temperature : 60–80°C for cyclization; 40–50°C for substitution.

- Reagent Ratios : 1:1.2 molar ratio of thiadiazole-thiol to chloroacetamide derivative.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.